7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a quinazolinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. One common method involves the reaction of 3-methoxyphenylpiperazine with a suitable quinazolinone precursor under controlled conditions. The reaction typically requires the use of solvents such as chloroform and reagents like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells .
Medicine
The compound’s potential therapeutic applications include the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to inhibit endoplasmic reticulum stress and apoptosis makes it a candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves the inhibition of key molecular pathways. It targets the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3, leading to reduced neuronal cell death. Additionally, it inhibits the NF-kB inflammatory pathway, which is crucial for its anti-neuroinflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share similar neuroprotective and anti-inflammatory properties.
Piperazine Derivatives: Compounds with piperazine rings often exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets 7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart is its unique combination of a piperazine ring, a methoxyphenyl group, and a quinazolinone core. This structure provides a distinct set of chemical and biological properties that make it a valuable compound for research and development .
Properties
Molecular Formula |
C26H30N4O5S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
7-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H30N4O5S/c1-33-19-7-5-6-18(14-19)28-10-12-29(13-11-28)24(31)8-3-2-4-9-30-25(32)20-15-22-23(35-17-34-22)16-21(20)27-26(30)36/h5-7,14-16H,2-4,8-13,17H2,1H3,(H,27,36) |
InChI Key |
ADFQVBGUPIOXRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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